1-[3-(METHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(METHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, and the presence of methylsulfanyl groups
Chemical Reactions Analysis
1-[3-(METHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Its unique structure suggests potential pharmacological activities, although specific applications in medicine require further investigation.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-[3-(METHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-[3-(METHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE include:
1-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether: This compound shares a similar triazino-benzoxazepine core structure but differs in the substituents attached to the core.
1-[3-(methylsulfanyl)-6-(thiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O2S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-6-(4-methylsulfanylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C20H18N4O2S2/c1-12(25)24-16-7-5-4-6-15(16)17-18(21-20(28-3)23-22-17)26-19(24)13-8-10-14(27-2)11-9-13/h4-11,19H,1-3H3 |
InChI Key |
SFEBEHGERSETTE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)SC |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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